1-Cyclohexyl-2-methylpropan-1-one
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Cyclohexyl-2-methylpropan-1-one often involves catalytic processes and coupling reactions. For example, iridium-catalyzed C-C coupling via transfer hydrogenation can be employed for carbonyl addition, demonstrating a methodology that might be adaptable for synthesizing 1-Cyclohexyl-2-methylpropan-1-one derivatives (Bower, Patman, & Krische, 2008).
Molecular Structure Analysis
Structural analysis of molecules similar to 1-Cyclohexyl-2-methylpropan-1-one often involves spectroscopic techniques. Studies have shown the importance of X-ray crystallography, NMR, and computational methods in determining the molecular structure of cyclohexane derivatives, providing insights into their conformational dynamics and stability (Barakat et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving cyclohexane derivatives highlight their reactivity and potential for forming complex structures. The intramolecular bromo-amination of 1,4-cyclohexadiene aminal, for instance, showcases a method for discriminating two olefins in the cyclohexane system, which could be relevant for modifying 1-Cyclohexyl-2-methylpropan-1-one (Fujioka et al., 2006).
Scientific Research Applications
Pharmacological Actions and Potential Clinical Use
1-Cyclohexyl-2-methylpropan-1-one, through its derivatives, has been studied for various pharmacological effects. Early research compared the pharmacological actions of cyclohexyl derivatives, including 1-cyclohexyl-2-amino-propane and its N-methyl modification, to their phenyl analogues. These studies found that cyclohexyl derivatives were less active as central nervous system stimulants but exhibited significant peripheral vasoconstrictor activity. This led to suggestions for the clinical use of these compounds as volatile vasoconstrictor agents due to their efficacy and lack of irritation upon direct application to mucosal surfaces (McLean, Fellows, & Macko, 1950).
Toxicological Studies
Further investigations into the toxicological profiles of related compounds such as 1-bromopropane have been conducted to understand their impact on health. Studies have examined the dominant lethality in mice following exposure to 1-bromopropane, finding no significant changes in various reproductive parameters, suggesting a lack of dominant lethality at certain doses (Yu, Kim, & Chung, 2008). These toxicological assessments contribute to understanding the safety and potential risks associated with the use of such chemicals in industrial or clinical settings.
Pheromone Dispensers and Pest Management
In the field of entomology, derivatives similar to 1-cyclohexyl-2-methylpropan-1-one have been utilized in novel applications such as pheromone dispensers for pest management. For example, 3-methyl-2-cyclohexen-1-one (MCH), a compound structurally related to 1-cyclohexyl-2-methylpropan-1-one, has been effectively used in field tests to prevent spruce beetle attacks. Deploying MCH in a novel releaser significantly reduced both trap catches and beetle attacks on spruce trees, demonstrating the compound's potential in pest management strategies (Holsten, Shea, & Borys, 2003).
properties
IUPAC Name |
1-cyclohexyl-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLQPWQYUOVNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150078 | |
Record name | 1-Cyclohexyl-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-methylpropan-1-one | |
CAS RN |
1125-71-9 | |
Record name | 1-Cyclohexyl-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl isopropyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125719 | |
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Record name | 1125-71-9 | |
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Record name | 1-Cyclohexyl-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.100 | |
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Record name | Cyclohexyl isopropyl ketone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNN3SZN3Y9 | |
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